Fulacimstat

Chymase Inhibition Cardiovascular Research Enzyme Assay

Researchers studying adverse cardiac remodeling or tissue-specific RAS activation often face unreliable translational models due to poor species cross-reactivity or off-target hemodynamic effects. Fulacimstat solves this with balanced potency across human, hamster, and dog chymases and a clean cardiovascular safety profile confirmed in Phase II trials. - Human chymase IC₅₀: 4 nM; hamster IC₅₀: 3 nM without blood pressure effects - Clinically validated safety in CHIARA MIA 1 & 2 trials; compatible with standard-of-care therapies - ≥98% purity with rigorous QC documentation; shipped ambient, stable at -20°C for long-term storage

Molecular Formula C23H16F3N3O6
Molecular Weight 487.4 g/mol
CAS No. 1488354-15-9
Cat. No. B607566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFulacimstat
CAS1488354-15-9
SynonymsFulacimstat;  BAY1142524;  BAY-1142524;  BAY 1142524; 
Molecular FormulaC23H16F3N3O6
Molecular Weight487.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O
InChIInChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32)/t16-/m1/s1
InChIKeyJDARDSVOVYVQST-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fulacimstat (BAY 1142524) CAS 1488354-15-9: A Highly Selective, Orally Bioavailable Chymase Inhibitor for Cardiovascular and Fibrotic Disease Research


Fulacimstat (BAY 1142524; CAS 1488354-15-9) is a small-molecule, orally bioavailable, highly selective inhibitor of the serine protease chymase, with IC₅₀ values of 4 nM against human chymase and 3 nM against hamster chymase [1]. As a first-in-class therapeutic candidate, it has undergone extensive preclinical and clinical evaluation for indications including left ventricular dysfunction after myocardial infarction, diabetic kidney disease, and, more recently, as a profibrinolytic agent for safe thrombus resolution [2][3]. Its well-characterized pharmacokinetic profile, excellent safety and tolerability in multiple clinical trials, and unique mechanism of action distinguish it from other chymase inhibitors and related cardiovascular agents.

Why Fulacimstat Cannot Be Substituted by Other Chymase Inhibitors or In-Class Compounds in Critical Research Applications


Chymase inhibitors represent a diverse class with significant variations in potency, selectivity, species specificity, oral bioavailability, and clinical safety profiles. Fulacimstat's optimized pharmacological attributes are the result of an extensive medicinal chemistry optimization program that systematically addressed limitations observed in earlier chymase inhibitors such as JNJ-10311795 and SUN-C8257, which were discontinued in clinical development due to insufficient selectivity or efficacy [1]. Unlike many chymase inhibitors that lack robust oral bioavailability (e.g., chymostatin) or demonstrate narrow species selectivity (e.g., BCEAB, TY-51469), Fulacimstat exhibits potent, balanced activity across human, hamster, and dog chymases, enabling reliable translational studies in validated preclinical models [2]. Furthermore, Fulacimstat's exceptional safety profile, including the absence of blood pressure effects—a key differentiator from ACE inhibitors and angiotensin receptor blockers—and its minimal inhibition of cytochrome P450 enzymes, ensures that experimental outcomes are not confounded by off-target pharmacology or drug-drug interactions [3].

Fulacimstat: Quantifiable Differentiation and Head-to-Head Evidence for Scientific Selection


Fulacimstat vs. BCEAB: Superior Human Chymase Inhibitory Potency

In a direct comparison of inhibitory potency against purified human chymase, Fulacimstat demonstrates a lower IC₅₀ (4 nM) compared to the earlier inhibitor BCEAB (5.4 nM) [1][2]. Although the difference is modest, Fulacimstat's optimized structure confers enhanced binding interactions and improved pharmacokinetic properties, making it a more suitable tool for in vivo studies where sustained target engagement is required. Furthermore, while BCEAB's activity is largely confined to human and hamster chymases, Fulacimstat also potently inhibits dog chymase, enabling its use in a broader range of preclinical disease models.

Chymase Inhibition Cardiovascular Research Enzyme Assay

Fulacimstat vs. TY-51469: Balanced Species Selectivity for Translational Research

A critical differentiator for Fulacimstat is its balanced inhibitory activity across human (IC₅₀ 4 nM), hamster (IC₅₀ 3 nM), and dog chymase (IC₅₀ ~40 nM), which is essential for validating efficacy and safety in multiple preclinical species [1]. In contrast, TY-51469 exhibits a marked preference for simian chymase (IC₅₀ 0.4 nM) over human chymase (IC₅₀ 7.0 nM) and lacks reported activity against dog chymase, limiting its translational utility . Fulacimstat's broad species activity profile was a deliberate goal of its medicinal chemistry optimization, enabling robust dose-response and toxicology studies in the hamster and dog models that are standard for cardiovascular drug development.

Species Selectivity Translational Pharmacology Preclinical Modeling

Fulacimstat vs. JNJ-10311795: Unmatched Selectivity for Chymase Over Related Proteases

JNJ-10311795 is a dual inhibitor of chymase (Ki = 2.3 nM) and cathepsin G (Ki = 38 nM), which introduces confounding anti-inflammatory effects that complicate interpretation of chymase-specific pharmacology [1]. Fulacimstat, in contrast, was designed for exquisite selectivity over a broad panel of serine proteases and other pharmacologically relevant targets. In comprehensive profiling, Fulacimstat did not exhibit significant activity against 73 other targets at concentrations up to 10 µM, including key cardiovascular proteases such as ACE, tryptase, and elastase [2]. This clean selectivity profile ensures that observed biological effects can be unequivocally attributed to chymase inhibition, a critical requirement for mechanistic studies.

Target Selectivity Off-Target Effects Mechanism of Action

Fulacimstat vs. Chymostatin: Clinical-Grade Oral Bioavailability Enables In Vivo Dosing

Chymostatin, a peptide-based chymase inhibitor, is widely used as a research tool but suffers from extremely poor oral bioavailability and systemic exposure, confining its utility to in vitro or locally administered in vivo studies [1]. Fulacimstat was specifically engineered for high oral bioavailability, achieving 76-93% oral bioavailability across rat, dog, and monkey species, and a terminal half-life of 6.84–12.0 hours in humans, supporting once-daily oral dosing [2][3]. This stark contrast in pharmacokinetic properties makes Fulacimstat the only practical choice for chronic oral dosing paradigms in preclinical models and for translational studies aiming to mimic clinical administration routes.

Oral Bioavailability In Vivo Pharmacology Drug Development

Fulacimstat vs. SUN-C8257: Superior Clinical Safety and Tolerability Profile

SUN-C8257, an earlier orally active chymase inhibitor, showed promise in preclinical fibrosis models but its development was discontinued, and comprehensive clinical safety data are not publicly available [1]. In contrast, Fulacimstat has been evaluated in multiple Phase 1 and Phase 2 clinical trials involving hundreds of subjects, consistently demonstrating an excellent safety and tolerability profile. Critically, Fulacimstat did not affect blood pressure or heart rate in either healthy volunteers or patients with left ventricular dysfunction, a key advantage over ACE inhibitors and ARBs, and showed no clinically relevant effects on potassium levels or vital signs [2][3]. This extensive human safety data package significantly de-risks Fulacimstat for use in translational research and clinical studies.

Safety Pharmacology Clinical Tolerability Cardiovascular Safety

Fulacimstat vs. Placebo: Quantified Efficacy in Tissue-Specific Angiotensin II Inhibition

In a cross-sectional exploratory study of human kidney allograft biopsy tissue, Fulacimstat demonstrated high efficacy in inhibiting endogenous chymase-dependent angiotensin II (Ang II) formation, independent of concomitant RAS blockade with ACE inhibitors or ARBs [1]. This finding provides direct, quantitative evidence of Fulacimstat's ability to suppress local Ang II production in a clinically relevant human tissue setting, a mechanism that is not addressed by standard-of-care RAS inhibitors. In contrast, placebo treatment or ACE inhibition alone did not achieve the same level of chymase-mediated Ang II suppression.

Angiotensin II Renin-Angiotensin System Kidney Transplantation

Optimal Research Applications for Fulacimstat: Evidence-Backed Use Cases in Cardiovascular and Fibrotic Disease Models


Preclinical Modeling of Post-Myocardial Infarction Left Ventricular Dysfunction

Fulacimstat is the reference chymase inhibitor for studies of adverse cardiac remodeling following myocardial infarction. Its safety and tolerability were rigorously validated in the CHIARA MIA 1 and CHIARA MIA 2 clinical trials, where it was administered on top of standard-of-care therapies (including ACE inhibitors and beta-blockers) without causing hypotension or other hemodynamic disturbances [5][2]. Researchers can utilize Fulacimstat in rodent and canine models of heart failure to investigate the specific contribution of chymase to fibrosis, inflammation, and ventricular dysfunction, with confidence that the compound's high oral bioavailability and species-balanced activity will yield translatable results.

Mechanistic Studies of Chymase-Dependent Angiotensin II Formation in Tissue Fibrosis

Given Fulacimstat's demonstrated efficacy in inhibiting local Ang II production in human kidney allografts, it is an ideal tool for dissecting the role of chymase in tissue-specific renin-angiotensin system (RAS) activation [5]. This application is particularly relevant in models of chronic kidney disease, diabetic nephropathy, and hypertensive organ damage, where ACE inhibitors show limited efficacy. Fulacimstat's high selectivity for chymase over ACE ensures that observed anti-fibrotic effects can be attributed specifically to chymase inhibition, avoiding the confounding hypotensive effects of broader RAS blockade.

Evaluation of Chymase Inhibition as a Profibrinolytic Strategy for Thrombus Resolution

Recent discoveries have repositioned chymase inhibitors as potential profibrinolytic agents with an exceptional safety profile, as chymase was found to inactivate plasmin within fibrin-rich clots [5]. Fulacimstat is the most clinically advanced compound to explore this mechanism, with preclinical data demonstrating enhanced clot lysis in the presence of chymase inhibition. Researchers investigating novel therapies for ischemic stroke, pulmonary embolism, or deep vein thrombosis can employ Fulacimstat in in vitro clot lysis assays and in vivo thrombosis models to validate this emerging therapeutic concept, leveraging its well-characterized pharmacokinetics and absence of bleeding risk.

Translational Research in Diabetic Kidney Disease

Although the Phase 2 CADA DIA trial did not meet its primary endpoint of albuminuria reduction in patients with diabetic kidney disease, the study confirmed Fulacimstat's safety and tolerability in this patient population [5]. Preclinical studies continue to support a role for chymase in diabetic nephropathy. Fulacimstat remains a valuable research tool for investigating the complex interplay between chymase, inflammation, and fibrosis in diabetic complications, particularly in combination with established RAS blockers to probe synergistic effects that may not have been captured in the clinical trial design.

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